![molecular formula C24H23N3O4S2 B2532876 2-(4-(吲哚-1-磺酰基)苯甲酰胺)-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 868965-72-4](/img/structure/B2532876.png)

2-(4-(吲哚-1-磺酰基)苯甲酰胺)-N-甲基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

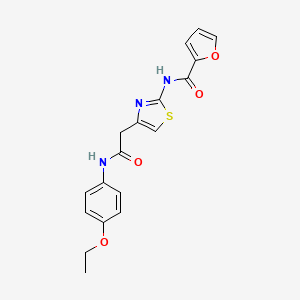

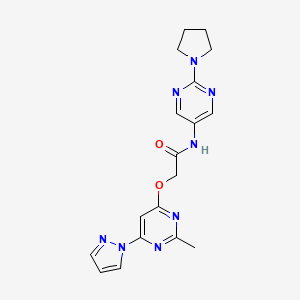

The synthesis of benzo[b]thiophene derivatives has been explored in recent studies, with a focus on creating biologically active molecules that can serve as potent inhibitors for various enzymes and viruses. One such compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and its structure was studied both theoretically and experimentally. The synthesis involved crystallization from acetonitrile, and the compound was found to exist in a monoclinic P21/c space group within the crystal structure . Another study reported the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which were found to selectively inhibit urokinase-type plasminogen activator (uPA). The synthesis of these compounds involved a two-step process starting from 3-fluoroiodobenzene, leading to a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, which was then used to create more potent inhibitors through palladium-catalyzed couplings and amidination .

Molecular Structure Analysis

The molecular structure of the synthesized benzo[b]thiophene derivatives is crucial for their biological activity. In the case of the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, single crystal X-ray analysis revealed its existence in a specific space group, which is indicative of its stable form in the solid state. The study also utilized Hirshfeld surface analysis to examine the intermolecular interactions within the crystal, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

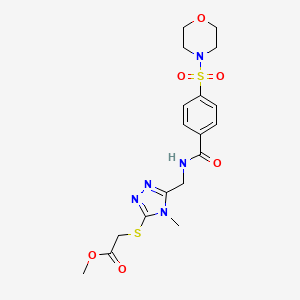

The chemical reactivity of the synthesized compounds is largely determined by their molecular structure and the presence of functional groups that can interact with biological targets. The benzo[b]thiophene derivatives synthesized in these studies were designed to inhibit specific enzymes, such as hepatitis B virus and urokinase-type plasminogen activator. The molecular docking studies conducted on the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate compound suggested its potential as a new inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV . The carboxamidines synthesized in the second study were found to be potent and selective uPA inhibitors, with the most potent compound exhibiting an IC50 value of 70 nM .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are essential for understanding their stability, solubility, and overall suitability for use as pharmaceutical agents. While the provided data does not include specific details on these properties, the crystalline nature of the compounds and their selective inhibitory activities suggest that they have been optimized for good bioavailability and specificity towards their biological targets. The crystallization from acetonitrile indicates solubility in organic solvents, which is important for the formulation of these compounds in medicinal chemistry .

科学研究应用

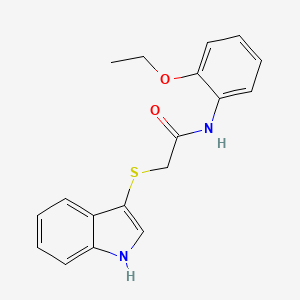

吲哚合成及其应用

吲哚衍生物,例如含有吲哚-1-磺酰基的衍生物,由于其广泛的生物活性而在药物化学中具有重要意义。一个多世纪以来,吲哚的合成一直是人们感兴趣的课题,导致了构建吲哚核心的各种策略的发展。这些方法可用于合成复杂的吲哚衍生物,以用于制药、农用化学品和材料科学 (Taber & Tirunahari, 2011)。

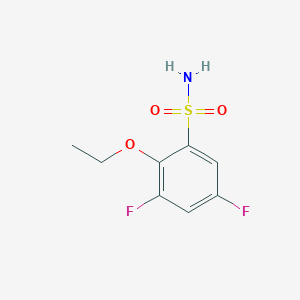

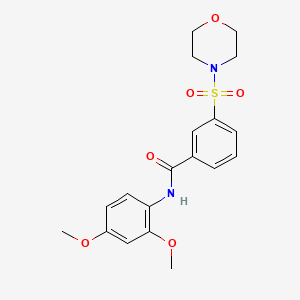

磺酰胺衍生物在药物开发中的应用

磺酰胺,例如吲哚基芳基砜中的磺酰胺,已被证明对各种生物靶标具有显着的抑制作用。例如,吲哚基芳基砜因其有效的抗 HIV 特性而受到研究,证明了磺酰胺衍生物可用作抗逆转录病毒药物开发中的核心结构 (Famiglini & Silvestri, 2018)。

噻吩类化合物在抗癌研究中的应用

噻吩衍生物,类似于化合物中环戊[b]噻吩部分,已被探索其抗癌潜力。已合成并评估了已知致癌物的噻吩类似物,提供了对具有潜在抗肿瘤活性的噻吩类化合物的设计的见解 (Ashby 等,1978)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, like this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the inhibitory properties of indole derivatives on various enzymes and proteins , it can be inferred that this compound may lead to changes in cellular function and potentially have therapeutic effects in a variety of conditions.

属性

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-25-23(29)21-18-6-4-8-20(18)32-24(21)26-22(28)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-2-3-7-19(15)27/h2-3,5,7,9-12H,4,6,8,13-14H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVMOKXJCFZNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)